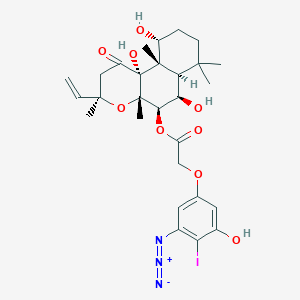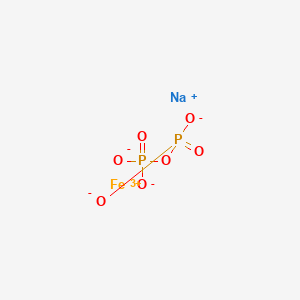
2,7-Naphthalenedisulfonic acid, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Naphthalenedisulfonic acid, disodium salt is a useful research compound. Its molecular formula is C10H8NaO6S2 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that this compound is used in organic synthesis and dye industries .
Mode of Action
It’s known to be used as an analytical reagent for detecting the presence of sodium ions . In the context of organic synthesis and dye industries, it might interact with other compounds to facilitate certain chemical reactions .
Biochemical Pathways
As an analytical reagent, it might be involved in ion-detection pathways . In the context of organic synthesis and dye industries, it might participate in various chemical reactions, affecting the respective biochemical pathways .
Result of Action
Its effects might largely depend on the context of its use, such as in organic synthesis, dye production, or as an analytical reagent .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,7-Naphthalenedisulfonic Acid Disodium Salt. For instance, it’s soluble in water but insoluble in organic solvents . Therefore, the solvent used can significantly impact its action. Additionally, it should be stored in a dry, sealed container and kept away from acidic substances, oxidants, and flammable materials to maintain its stability .
Propriétés
Numéro CAS |
1655-35-2 |
|---|---|
Formule moléculaire |
C10H8NaO6S2 |
Poids moléculaire |
311.3 g/mol |
Nom IUPAC |
disodium;naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C10H8O6S2.Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16); |
Clé InChI |
XXOPHNFSAIFMHP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
SMILES canonique |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na] |
Key on ui other cas no. |
1655-35-2 |
Numéros CAS associés |
1655-35-2 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and formula of 2,7-Naphthalenedisulfonic acid disodium salt?
A1: 2,7-Naphthalenedisulfonic acid disodium salt is an organic compound with the molecular formula C10H6Na2O6S2. Its structure consists of a naphthalene ring system with two sulfonic acid groups (–SO3H) attached to the 2nd and 7th positions. These sulfonic acid groups are deprotonated and exist as sodium salts (–SO3Na).
Q2: What analytical techniques are commonly used to characterize and quantify 2,7-Naphthalenedisulfonic acid disodium salt?
A2: Electrohydrodynamic ionization mass spectrometry (EHDI-MS) has been used to analyze 2,7-Naphthalenedisulfonic acid disodium salt. [] This technique provides information about the molecular weight and ionization behavior of the compound.
Q3: Has 2,7-Naphthalenedisulfonic acid disodium salt been used in analytical chemistry?
A3: Yes, a derivative of 2,7-Naphthalenedisulfonic acid disodium salt, specifically 4,5-dihydroxy-3-phenylazo-2,7-naphthalenedisulfonic acid, disodium salt (Chromotrope 2R), has been used as a complexing agent in a vortex-assisted ionic liquid-based dispersive liquid-liquid microextraction method (VA-IL-DLLµE) for the enrichment and determination of cadmium (Cd2+) and lead (Pb2+) ions in water, vegetables, and tobacco samples. []
Q4: Are there studies investigating the diffusion properties of 2,7-Naphthalenedisulfonic acid disodium salt?
A4: Yes, research has been conducted on the diffusion coefficient of 4,5-dihydroxy-2,7-naphthalenedisulfonic acid disodium salt in water and other solutions, including sodium dodecyl sulfate solution [] and sulfuric acid monomethyl ester sodium salt solution. []
Q5: Has the compound been studied for its potential environmental impact?
A5: While specific studies on the environmental impact of 2,7-Naphthalenedisulfonic acid disodium salt are limited in the provided research, the oxidation of 3-hydroxy-2,7-naphthalenedisulfonic acid disodium salt with oxygen in subcritical water has been investigated. [] This research might provide insights into the degradation pathways of related compounds and their potential environmental fate.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(15R)-17-ethyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaene](/img/structure/B158784.png)







![3-Bromobenzo[b]thiophene-2-carbaldehyde](/img/structure/B158803.png)





